2,2'-(Octylimino)diacetic acid
Description
2,2'-(Octylimino)diacetic acid is an iminodiacetic acid derivative featuring an octyl chain linked to a diacetic acid backbone. This compound is structurally characterized by a central tertiary amine group connected to two acetic acid moieties and a hydrophobic octyl chain. Its amphiphilic nature allows it to act as a chelating agent and surfactant, making it relevant in coordination chemistry, biomedical applications, and industrial processes.
Properties
CAS No. |
56004-53-6 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[carboxymethyl(octyl)amino]acetic acid |
InChI |
InChI=1S/C12H23NO4/c1-2-3-4-5-6-7-8-13(9-11(14)15)10-12(16)17/h2-10H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
IHWFWYCNJLFHPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Octylimino)diacetic acid typically involves the reaction of octylamine with chloroacetic acid under basic conditions. The general reaction scheme is as follows:
Starting Materials: Octylamine and chloroacetic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: Octylamine is added to a solution of chloroacetic acid in water. Sodium hydroxide is then added to maintain the pH. The mixture is stirred at room temperature until the reaction is complete.
Purification: The product is isolated by acidifying the reaction mixture and extracting the compound using an organic solvent.
Industrial Production Methods: Industrial production of 2,2’-(Octylimino)diacetic acid follows similar synthetic routes but on a larger scale. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity. Industrial reactors and automated systems are used to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Octylimino)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of octanoic acid and diacetic acid derivatives.
Reduction: Formation of octylamine derivatives.
Substitution: Formation of substituted imino diacetic acid derivatives.
Scientific Research Applications
2,2’-(Octylimino)diacetic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the formulation of detergents and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2,2’-(Octylimino)diacetic acid involves its ability to chelate metal ions. The imino and carboxyl groups coordinate with metal ions, forming stable complexes. This chelation process can influence various biochemical pathways and enhance the solubility and stability of metal ions in different environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
HOPO-TACN Derivatives (e.g., HE-NO2A and HP-NO2A)
- Structural Features: HE-NO2A and HP-NO2A are TACN (1,4,7-triazonane)-based chelators functionalized with hydroxypyridinone (HOPO) groups and acetic acid side chains. Unlike 2,2'-(Octylimino)diacetic acid, these compounds prioritize octadentate coordination for metals like gadolinium or zinc, critical for MRI contrast agents .
- Functional Differences: While 2,2'-(Octylimino)diacetic acid focuses on metal chelation via its diacetic acid groups, HOPO-TACN derivatives leverage HOPO for higher thermodynamic stability with lanthanides. The octyl chain in the former enhances solubility in non-polar media, whereas HOPO-TACN derivatives are optimized for aqueous biocompatibility .
N-Octyl-N′-[2-(octylamino)ethyl]-1,2-ethanediamine Acetate
- Structural Similarities: This compound shares the octylaminoethyl motif but incorporates an ethylenediamine backbone and acetate counterion. The additional amine groups broaden its chelation capacity, while the acetate enhances water solubility .
- Applications: It is primarily used in surfactant formulations due to its dual hydrophobic (octyl) and hydrophilic (amine/acetate) domains. In contrast, 2,2'-(Octylimino)diacetic acid’s simpler structure favors selective chelation of divalent cations like Ca²⁺ or Cu²⁺ .
2-(Dimethylamino)acetic Acid
- Key Differences: Replacing the octyl group with a dimethylamino moiety reduces hydrophobicity, making this compound more water-soluble. Its smaller size limits chelation to smaller ions (e.g., Mg²⁺), whereas 2,2'-(Octylimino)diacetic acid’s larger structure accommodates transition metals .
- Thermodynamic Stability: The dimethylamino group provides weaker metal-binding affinity (log K ~3–5 for Ca²⁺) compared to the stronger chelation by iminodiacetic acid derivatives (log K ~8–10 for Cu²⁺) .
Comparative Data Table
Biological Activity
2,2'-(Octylimino)diacetic acid (C12H23NO4) is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a diacetic acid moiety linked to an octylimino group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C12H23NO4
- Molecular Weight : 245.32 g/mol
- CAS Number : 248437
The biological activity of 2,2'-(Octylimino)diacetic acid is thought to be mediated through its interaction with various biomolecules. Its structure allows it to form complexes with metal ions, which may influence enzymatic activities and cellular processes. The compound's chelating properties enable it to bind to metal ions, potentially affecting their bioavailability and function within biological systems.
Antioxidant Activity
Research indicates that 2,2'-(Octylimino)diacetic acid exhibits significant antioxidant properties. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity was evaluated using various in vitro assays, demonstrating a dose-dependent response.
Chelation of Metal Ions
The compound has been shown to effectively chelate metal ions such as iron and copper. This property is particularly relevant in the context of diseases associated with metal ion dysregulation, such as neurodegenerative disorders. Chelation therapy aims to remove excess metal ions from the body, thereby mitigating their toxic effects.
Study on Antioxidant Effects
In a study published in the Journal of Medicinal Chemistry, researchers investigated the antioxidant effects of 2,2'-(Octylimino)diacetic acid in human cell lines. The results indicated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. The study highlighted its potential as a therapeutic agent in conditions characterized by oxidative damage.
Chelation Therapy Application
Another study focused on the chelation properties of 2,2'-(Octylimino)diacetic acid in a model of iron overload. The findings demonstrated that administration of the compound led to a significant decrease in iron levels in tissues, suggesting its potential utility in treating conditions such as hemochromatosis and thalassemia.
Comparative Analysis
A comparative analysis was conducted between 2,2'-(Octylimino)diacetic acid and other known chelators such as EDTA and DTPA. The following table summarizes the key findings:
| Compound | Chelation Strength | Antioxidant Activity | Clinical Applications |
|---|---|---|---|
| 2,2'-(Octylimino)diacetic acid | Moderate | High | Potential in neurodegenerative diseases |
| EDTA | High | Moderate | Heavy metal detoxification |
| DTPA | Very High | Low | Imaging and therapy for radionuclides |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,2'-(Octylimino)diacetic acid with high purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between octylamine and diacetic acid derivatives. For example, analogous structures like 2,2′-[(1,8-Dioxo-1,8-octanediyl)diimino]diacetic acid (suberylglycine) are synthesized using dicarboxylic acid precursors and alkylamines under controlled pH (6–8) and reflux conditions in aqueous or ethanol solvents . Purification typically involves recrystallization or column chromatography (silica gel, eluting with methanol/chloroform mixtures). Characterization via H/C NMR and FT-IR ensures structural confirmation, while elemental analysis validates purity (>98%) .
Q. How can the chelation properties of 2,2'-(Octylimino)diacetic acid be experimentally characterized?
- Methodological Answer : Chelation efficiency can be assessed using titration with metal ions (e.g., Cu, Fe) monitored via UV-Vis spectroscopy. Stability constants () are calculated using Job’s method or potentiometric titration . Comparative studies with structurally similar agents like NODA (2,2'-(7-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) provide benchmarks for evaluating metal-binding selectivity .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) resolves the crystal structure, while mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability .
Advanced Research Questions
Q. How can researchers design experiments to evaluate 2,2'-(Octylimino)diacetic acid in drug delivery systems?
- Methodological Answer : Incorporate the compound into nanoparticles (e.g., PEG-based carriers) and assess encapsulation efficiency via dialysis or centrifugation. In vitro release studies (pH 5.0 and 7.4 buffers) quantify payload release kinetics. Cellular uptake can be tracked using fluorescent tagging (e.g., FITC conjugation) and confocal microscopy .
Q. What strategies address contradictions in reported stability data for iminodiacetic acid derivatives?
- Methodological Answer : Contradictions may arise from solvent polarity or metal ion interactions. Systematic studies under varying conditions (temperature, pH, ionic strength) using HPLC-UV or LC-MS identify degradation pathways. For example, oxidation susceptibility can be tested via exposure to HO and monitored by H NMR .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, GROMACS) to simulate binding with receptors (e.g., metalloproteins). ADME properties are predicted using SwissADME, focusing on Lipinski’s rules and bioavailability scores. Validate in vitro using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental controls are essential when studying the cytotoxicity of 2,2'-(Octylimino)diacetic acid?
- Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., cisplatin), and cell viability assays (MTT, resazurin). Assess membrane integrity via lactate dehydrogenase (LDH) release. For metal-chelated forms, test free metal ions to distinguish toxicity sources .
Key Considerations for Researchers
- Contradictory Data : Discrepancies in stability or reactivity may stem from solvent choice or trace metal contamination. Always pre-treat solvents (e.g., Chelex resin for deionization) .
- Advanced Applications : Prioritize structure-activity relationship (SAR) studies to optimize chelation efficiency for biomedical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
